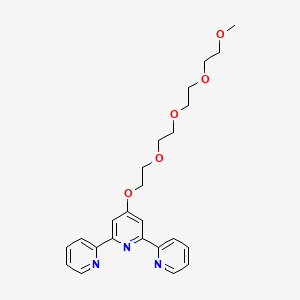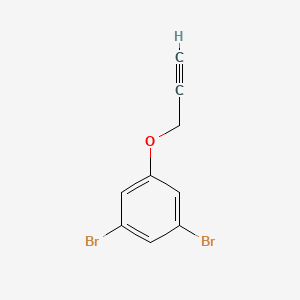
Trifluoropropyl POSS Cage mixture
説明
Trifluoropropyl POSS Cage Mixture (TFP-POSS) is a new and innovative type of nanomaterial that has been developed for use in scientific research. It is a type of polyhedral oligomeric silsesquioxane (POSS) cage, which is composed of a cage-like structure of three-dimensional silicon-oxygen polyhedra with a trifluoropropyl substituent attached to each of its corners. TFP-POSS is highly versatile and has a wide range of applications in scientific research, due to its unique properties.
科学的研究の応用
Structural Investigation and Encapsulation
A study by Anderson et al. (2008) focused on encapsulated fluoride in polyhedral oligomeric silsesquioxane (POSS) cages, including trifluoropropyl POSS. This encapsulation was confirmed using NMR spectroscopy, and the binding energy of fluoride to the interior of the POSS cage was investigated, showing significant potential in structural applications.
Thermally Stable Ionic Liquids
Harada et al. (2016) developed a thermally stable room temperature ionic liquid containing cage-like oligosilsesquioxane (POSS) with trifluoropropyl side-chain groups Harada et al., 2016. This research opens avenues for high-performance materials with temperature stability.
Self-assembly in Epoxy Resin
Zeng et al. (2009) investigated the self-assembly behavior of trifluoropropyl POSS-capped poly(ɛ-caprolactone) in epoxy resin Zeng et al., 2009. They found that these amphiphiles exhibit nanostructures and improve the surface hydrophobicity of materials, highlighting their utility in surface property modification.
Miscibility in Binary Mixtures
The study by Zeng et al. (2009) also delved into the miscibility behavior of binary mixtures of poly(vinylidene difluoride) and trifluoropropyl POSS Zeng et al., 2009. They used molecular simulations to demonstrate full miscibility at any temperature, indicating potential for creating composite materials with unique properties.
Thermal Stability and AO Resistance
Qian et al. (2016) found that polyhedral oligomeric silsesquioxane (POSS) and polyimide blends, including trifluoropropyl POSS, exhibit remarkable resistance to atomic oxygen attack Qian et al., 2016. This suggests potential applications in space technology, where materials must withstand extreme conditions.
Stain Resistant Coatings
Misra et al. (2010) applied fluorinated dodecatrifluoropropyl POSS on cotton/polyester fabrics to create stain-resistant and non-wetting surfaces Misra et al., 2010. This demonstrates POSS's potential in textile applications, offering enhanced functionality and durability.
Interaction with Carbon Dioxide
Tezsevin et al. (2017) explored the interactions between carbon dioxide and functionalized polyhedral oligomeric silsesquioxanes, including trifluoropropyl POSS Tezsevin et al., 2017. Their findings suggest possibilities in environmental applications, particularly in CO2 capture and sequestration technologies.
作用機序
Target of Action
Trifluoropropyl POSS Cage Mixture, a specific type of Polyhedral Oligomeric Silsesquioxane (POSS), primarily targets polymers such as polylactic acid (PLA) and thermoplastic polyurethane (TPU) blends . The compound’s role is to enhance the properties of these polymers, improving their microstructure, thermal stability, and thermomechanical properties .
Mode of Action
The this compound interacts with its targets by integrating into the polymer matrix. Morphological observations have shown that POSS nanoparticles have a good dispersion state throughout the matrix and localize in both phases and also at the blend interface . This interaction results in changes to the polymer’s crystallization behavior and thermomechanical properties .
Biochemical Pathways
The this compound affects the crystallization pathway of the polymer. It hinders the melt crystallization of PLA while enhancing the degree of cold crystallinity of PLA . In addition, the dispersed TPU droplets in the PLA matrix induce a nucleation effect on melt crystallization of PLA, especially at low contents .
Pharmacokinetics
While the term “pharmacokinetics” typically applies to drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, in the context of this compound, it refers to how the compound is distributed within the polymer matrix and how it affects the polymer’s properties. The compound’s distribution within the matrix and its interaction with the polymer components impact the overall properties of the polymer blend .
Result of Action
The incorporation of this compound results in enhanced properties of the polymer blend. It improves the microstructure, thermal stability, and thermomechanical properties of the blend . Specifically, it increases the values of storage modulus but reduces the glass transition temperature, proving the lubrication effect of POSS nanoparticles .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other components in the blend. For instance, the cold crystallization temperature of PLA shifts to a higher temperature in the presence of the TPU phase . Additionally, the onset degradation temperature of samples in an inert ambient declines by the addition of POSS due to its low thermal stability .
生化学分析
Biochemical Properties
It has been found that this compound can interact with various biomolecules, influencing their properties and functions . For instance, it has been observed that Trifluoropropyl POSS Cage mixture can enhance the hydrophobicity of certain systems .
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Preliminary studies suggest that the effects of this product may vary with different dosages .
Metabolic Pathways
It is believed that this compound may interact with certain enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Preliminary studies suggest that this compound may interact with certain transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is believed that this compound may be directed to specific compartments or organelles through certain targeting signals or post-translational modifications .
特性
IUPAC Name |
1,3,5,7,9,11,13,15,17,19,21,23-dodecakis(3,3,3-trifluoropropyl)-2,4,6,8,10,12,14,16,18,20,22,24,25,26,27,28,29,30-octadecaoxa-1,3,5,7,9,11,13,15,17,19,21,23-dodecasilaheptacyclo[11.11.1.13,9.15,21.17,19.111,17.115,23]triacontane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H48F36O18Si12/c37-25(38,39)1-13-91-73-99(21-9-33(61,62)63)76-94(16-4-28(46,47)48)83-97(19-7-31(55,56)57)79-100(89-99,22-10-34(64,65)66)74-92(81-91,14-2-26(40,41)42)86-96(18-6-30(52,53)54)78-101(23-11-35(67,68)69)75-93(85-91,15-3-27(43,44)45)82-95(87-94,17-5-29(49,50)51)77-102(90-101,24-12-36(70,71)72)80-98(84-96,88-97)20-8-32(58,59)60/h1-24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXKJSCQJLUYPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O4)(O[Si]6(O[Si](O3)(O[Si]7(O[Si](O6)(O[Si](O5)(O[Si](O7)(O2)CCC(F)(F)F)CCC(F)(F)F)CCC(F)(F)F)CCC(F)(F)F)CCC(F)(F)F)CCC(F)(F)F)CCC(F)(F)F)CCC(F)(F)F)CCC(F)(F)F)CCC(F)(F)F)CCC(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48F36O18Si12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1789.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[Bis(1-methylethyl)phosphino]-1-phenyl-1H-pyrrole, 95%](/img/structure/B6318957.png)
![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole], 98%, (99% ee)](/img/structure/B6318959.png)

![2-{4,5-Bis[(6-(2-ethoxy-2-oxoethoxy)-2-methylquinolin-8-ylamino)methyl]-6-hydoxy-3-oxo-3H-xanthen-9-yl}benzoic acid FL2E](/img/structure/B6318964.png)



![2-Ethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B6319019.png)
![[2-(Methoxycarbonyl)thiophen-3-yl]boronic acid, 95%](/img/structure/B6319029.png)
![[3-(4-Methoxyphenyl)oxetan-3-yl]methanol](/img/structure/B6319032.png)
![(11bR)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis(4-methoxyphenyl)-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6319045.png)


